Synaptolepis factor K1

Description

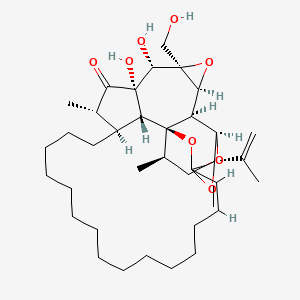

Structure

2D Structure

3D Structure

Properties

CAS No. |

66268-94-8 |

|---|---|

Molecular Formula |

C36H54O8 |

Molecular Weight |

614.8 g/mol |

IUPAC Name |

(1R,4Z,19R,20S,22S,23S,24R,26S,27S,28R,29R,31R,32R)-22,23-dihydroxy-24-(hydroxymethyl)-20,31-dimethyl-29-prop-1-en-2-yl-2,25,33,34-tetraoxaheptacyclo[17.12.1.13,28.13,29.01,27.022,32.024,26]tetratriacont-4-en-21-one |

InChI |

InChI=1S/C36H54O8/c1-22(2)32-20-23(3)36-26-29(32)42-34(43-32,44-36)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-25-24(4)28(38)35(40,27(25)36)31(39)33(21-37)30(26)41-33/h17,19,23-27,29-31,37,39-40H,1,5-16,18,20-21H2,2-4H3/b19-17-/t23-,24+,25+,26-,27-,29-,30+,31-,32-,33+,34?,35-,36-/m1/s1 |

InChI Key |

WMCDWPXXDIUVBI-VUJIPGEVSA-N |

SMILES |

CC1CC2(C3C4C15C6C(CCCCCCCCCCCCCC=CC(O3)(O2)O5)C(C(=O)C6(C(C7(C4O7)CO)O)O)C)C(=C)C |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@@]15[C@@H]6[C@@H](CCCCCCCCCCCCC/C=C\C(O3)(O2)O5)[C@@H](C(=O)[C@]6([C@@H]([C@@]7([C@H]4O7)CO)O)O)C)C(=C)C |

Canonical SMILES |

CC1CC2(C3C4C15C6C(CCCCCCCCCCCCCC=CC(O3)(O2)O5)C(C(=O)C6(C(C7(C4O7)CO)O)O)C)C(=C)C |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Synaptolepis Factor K1

Methodologies for Extraction and Purification from Plant Matrix

The journey to obtaining pure Synaptolepis factor K1 begins with the careful extraction from its natural source, the roots of Synaptolepis kirkii. The initial step typically involves the use of a moderately polar solvent, such as dichloromethane (B109758), to extract a wide range of organic compounds from the dried and powdered plant material. This process yields a crude dichloromethane extract containing a complex mixture of phytochemicals.

To isolate this compound from this intricate mixture, a technique known as bioassay-guided fractionation is often employed. This method involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. The fractions exhibiting the desired activity are then subjected to further separation, guiding the researchers toward the isolation of the active compound.

The purification process relies on a series of chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity and size. A common approach involves:

Column Chromatography: The crude extract or its active fractions are passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to carry the compounds through the column at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often the method of choice. This technique uses high pressure to force the solvent through a column with very fine particles, resulting in a very high-resolution separation. By carefully selecting the column and the mobile phase, researchers can isolate this compound in a highly pure form.

The entire process is meticulously monitored, often using techniques like Thin-Layer Chromatography (TLC) to track the presence of the target compound in different fractions.

Spectroscopic and Spectrometric Approaches for Structural Determination

Once a pure sample of this compound is obtained, the next critical step is to determine its molecular structure. This is achieved through a combination of spectroscopic and spectrometric methods that provide detailed information about the compound's atomic composition and connectivity.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and molecular formula of the compound. For this compound, high-resolution mass spectrometry would provide a precise mass measurement, allowing for the determination of its elemental composition. The molecular formula for this compound has been determined to be C36H54O8, corresponding to a molecular weight of 614.8 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is used to piece together the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the molecule and their chemical environment.

¹³C NMR (Carbon NMR): This experiment reveals the number and types of carbon atoms present.

2D NMR Experiments: These experiments show correlations between different atoms, allowing for the assembly of the molecular structure. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different parts of the molecule.

Stereochemical Assignments and Conformational Analysis

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a crucial aspect of structural elucidation. For complex molecules like daphnane (B1241135) diterpenoids, with numerous stereocenters, this can be a challenging task.

The relative stereochemistry of this compound is primarily determined using Nuclear Overhauser Effect Spectroscopy (NOESY) . This 2D NMR experiment identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. By analyzing the NOESY correlations, scientists can deduce the relative orientation of substituents on the ring system. For instance, a NOESY correlation between two protons would indicate that they are on the same face of the molecule.

Conformational analysis, the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, can also be aided by NOESY data and molecular modeling studies. Understanding the preferred conformation of this compound is important as it can influence its biological activity.

Comparison with Related Natural Products from Synaptolepis Species

This compound belongs to a family of daphnane diterpenoids that have been isolated from various Synaptolepis species. These compounds often share a common structural scaffold but differ in their substitution patterns. Comparing the structure of this compound with its close relatives provides valuable insights into the structure-activity relationships within this class of molecules.

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C36H54O8 | Daphnane-type diterpene orthoester with a specific side chain. |

| Synaptolepis factor K2 | C37H52O10 | A related daphnane orthoester, potentially differing in the acyl groups. |

| Synaptolepis factor K7 | Not available in detail | Another daphnane diterpenoid from S. kirkii with noted neurotrophic effects. |

| Kirkinine (B1259340) | C38H56O10 | A daphnane orthoester with a distinct substitution pattern, also from S. kirkii. |

This comparative analysis helps to identify the key structural motifs responsible for the observed biological activities of these compounds and can guide future efforts in the synthesis and development of new therapeutic agents based on the daphnane scaffold.

Biosynthetic Pathways and Precursor Chemistry of Synaptolepis Factor K1

Proposed Biosynthetic Route to Daphnane (B1241135) Diterpenoid Core

The biosynthesis of the daphnane diterpenoid core, the fundamental structure of Synaptolepis factor K1, is believed to originate from geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.gov While the precise enzymatic mechanisms have not been entirely elucidated, a generally accepted pathway has been proposed. The initial step involves the cyclization of GGPP, catalyzed by the enzyme casbene (B1241624) synthase, to form casbene. researchgate.netnih.gov

Following the formation of casbene, a series of ring-closing reactions are thought to occur, leading to the formation of the lathyrane skeleton. This is a crucial step, as the lathyrane structure serves as a precursor to the tigliane-type diterpenoids. The proposed pathway then suggests that the tigliane (B1223011) core undergoes a significant rearrangement. Specifically, the cyclopropane (B1198618) ring characteristic of the tiglANE skeleton opens to form an isopropyl group, resulting in the formation of the daphnane core structure. researchgate.netnih.gov This daphnane skeleton possesses a distinctive 5/7/6 trans-fused tricyclic ring system. nih.gov

This fundamental daphnane core is then subjected to further modifications, including various oxygenation and esterification reactions, which give rise to the vast diversity of daphnane diterpenoids observed in nature, including this compound. researchgate.netnih.gov

Enzymatic Transformations and Key Intermediates

The biosynthetic journey from the simple precursor GGPP to the complex daphnane core is mediated by a cascade of specific enzymatic transformations. The key known enzyme initiating this pathway is casbene synthase, which directs the cyclization of the linear GGPP molecule. researchgate.net

Subsequent enzymatic processes, although not fully characterized, are responsible for the intricate cyclizations and rearrangements that form the successive intermediates. The core skeletons are further diversified by enzymes that introduce polyoxygenated functionalities and ester groups at various positions on the rings. researchgate.net For instance, many natural daphnane-type diterpenoids feature poly-hydroxyl groups at multiple carbon positions, such as C-3, C-4, C-5, C-9, C-13, C-14, or C-20. nih.gov A notable feature of some daphnane diterpenoids, like this compound, is the presence of an orthoester moiety, which is formed by acylation at the C-9, C-13, and C-14 positions. nih.gov

The key intermediates in this proposed biosynthetic pathway are summarized in the table below.

| Intermediate | Precursor | Key Transformation | Resulting Structure |

| Casbene | Geranylgeranyl Diphosphate (GGPP) | Cyclization (catalyzed by casbene synthase) | Bicyclic diterpene |

| Lathyrane Skeleton | Casbene | Ring-closing reactions | Tricyclic diterpene |

| Tigliane Skeleton | Lathyrane Skeleton | Further cyclization | Tetracyclic diterpene with a cyclopropane ring |

| Daphnane Skeleton | Tigliane Skeleton | Opening of the cyclopropane ring | Tricyclic diterpene with an isopropyl group |

Genetic and Molecular Factors Influencing Production in Synaptolepis kirkii

Phytochemical investigations of Synaptolepis kirkii have led to the isolation and identification of numerous daphnane diterpenoids, highlighting the plant's genetic predisposition for producing these compounds. researchgate.netresearchgate.net

Table of Selected Daphnane Diterpenoids from Synaptolepis kirkii

| Compound Name | Reference |

|---|---|

| Kirkinine (B1259340) | researchgate.netstanford.edu |

| This compound | core.ac.uk |

The isolation of a variety of these complex molecules underscores the presence of a sophisticated and active biosynthetic machinery within S. kirkii. researchgate.netcore.ac.uk

Environmental and Cultivation Factors Affecting Biosynthesis

The production of secondary metabolites in plants is often influenced by environmental and cultivation conditions. For Synaptolepis kirkii, which is native to regions in Africa such as Kenya, Tanzania, and Mozambique, specific environmental factors are crucial for its growth and, by extension, its biosynthetic activities. stanford.eduaosis.co.za

Successful cultivation of rare plants like S. kirkii is heavily dependent on soil composition. It is recommended that soil and rocks from the plant's natural habitat be used where possible, as the specific minerals and trace elements they contain encourage healthy growth. sanbi.org The naturalistic planting of species is also considered beneficial. sanbi.org The trade of S. kirkii roots for medicinal purposes suggests that wild harvesting is a common practice, indicating that the plant's growth and chemical profile are optimized in its native environment. fao.orguodiyala.edu.iq

Ecological stability is also a significant factor. Reports of devastating fires in the natural forests where S. kirkii grows indicate that such environmental disturbances can severely impact the plant's populations and habitat. aosis.co.za While direct studies on how these factors affect this compound biosynthesis are limited, it is a well-established principle in pharmacognosy that environmental stressors and cultivation conditions can significantly alter the production of a plant's chemical constituents.

Pharmacological and Biological Activities of Synaptolepis Factor K1: Preclinical Investigations

Neurotrophic Activity and Associated Cellular Mechanisms

Synaptolepis factor K7, a daphnane-type diterpenoid isolated from the plant Synaptolepis kirkii, has demonstrated significant neurotrophic properties in preclinical studies. africaresearchconnects.comnih.gov This activity suggests its potential for promoting the health, growth, and differentiation of neurons.

The primary in vitro model used to investigate the neurotrophic effects of Synaptolepis factor K7 is the human neuroblastoma cell line, SH-SY5Y. nih.gov This cell line is widely used in neuroscience research because it can be induced to differentiate into mature neurons, making it an excellent tool for studying neuronal development and viability. nih.gov In these models, treatment with Synaptolepis factor K7 has been shown to induce neuronal differentiation, a key indicator of neurotrophic activity. nih.gov A notable finding was the increased synthesis of the neuronal marker growth-associated protein 43 (GAP-43) in SH-SY5Y cells after a 48-hour treatment period with the compound. nih.govuni.lu

The neurotrophic actions of Synaptolepis factor K7 are linked to the modulation of specific intracellular signaling pathways. nih.gov Research has elucidated that the compound's effects are mediated through the activation of Protein Kinase C (PKC). nih.govresearchgate.net Specifically, studies have pinpointed a critical role for the novel PKC isoform, PKC-epsilon (PKCε). nih.gov

Table 1: Effect of Inhibitors on Synaptolepis Factor K7-Induced ERK Phosphorylation

| Inhibitor | Target | Effect on K7-Induced ERK Phosphorylation | Reference |

|---|---|---|---|

| Bisindolylmaleimide I | General PKC | Blocked | nih.gov |

| Gö 6976 | Conventional PKCs (α, β, γ) | No inhibition (at 1μM) | nih.gov |

A direct consequence of the neurotrophic activity of Synaptolepis factor K7 is the promotion of neurite outgrowth. Immunofluorescent staining of treated SH-SY5Y cells revealed a significant increase in the formation of neurites, the projections from a neuron's cell body that develop into axons and dendrites. nih.govresearchgate.net This morphological change is a fundamental step in neuronal development and the formation of synaptic connections. The increased expression of GAP-43 further supports the compound's role in modulating neurite extension and synaptogenesis, as this protein is crucial for axonal growth and plasticity. nih.gov

Antileukemic Potential and Cytotoxic Mechanisms

In addition to its neurotrophic properties, daphnane (B1241135) diterpenoids from Synaptolepis kirkii, including compounds like Synaptolepis factor K7, have been noted for their antitumoral and anti-leukemic potential in vitro. africaresearchconnects.comnih.gov

Bioassay-guided fractionation of extracts from Synaptolepis kirkii has identified daphnane orthoesters as having substantial anti-leukemic properties. africaresearchconnects.com While specific data on the IC50 values of Synaptolepis factor K7 against a panel of leukemic cell lines is not detailed in the reviewed literature, its suggested anti-tumoral action via PKC modulation points to a potential cytotoxic effect against cancerous cells, including those of hematopoietic origin. nih.govresearchgate.net The mechanism of action is likely tied to the same signaling pathways that influence differentiation, which, when dysregulated in cancer cells, can lead to apoptosis or cell cycle arrest.

The precise mechanisms through which Synaptolepis factor K7 exerts its anti-leukemic effects are still under investigation. However, the modulation of the PKC and ERK signaling pathways is a known factor in the regulation of cell fate, including proliferation, apoptosis (programmed cell death), and cell cycle arrest. nih.gov In many cancer models, the sustained activation of the ERK pathway can paradoxically lead to cell cycle arrest or apoptosis. The activation of PKCε by Synaptolepis factor K7 could trigger downstream events that push leukemic cells toward an apoptotic pathway, potentially through the modulation of pro- and anti-apoptotic proteins or by halting cell cycle progression at critical checkpoints. nih.gov

Table 2: Summary of Key Preclinical Findings for Synaptolepis Factor K7

| Activity | In Vitro Model | Key Observation | Cellular/Molecular Mechanism | Reference |

|---|---|---|---|---|

| Neurotrophic | SH-SY5Y cells | Increased neurite formation | Activation of PKCε-ERK pathway | nih.gov |

| SH-SY5Y cells | Increased GAP-43 synthesis | Neuronal differentiation marker upregulation | uni.luresearchgate.net |

| Antileukemic | Not Specified | Substantial anti-leukemic properties noted for the compound class | Suggested modulation of PKC | africaresearchconnects.comnih.gov |

Specificity of Action on Cancer Cells versus Normal Cells

Research into the biological activity of Synaptolepis factor K1 has revealed a notable dual effect: a potent cytotoxic action against leukemic cells alongside a neurotrophic, or nerve-growth-promoting, effect on normal neuronal cells. This suggests a degree of specificity in its cellular targets.

In a pivotal study, this compound was evaluated for its antileukemic properties. The compound demonstrated substantial activity against P-388 murine lymphocytic leukemia cells, with a median effective dose (ED₅₀) of 0.028 µg/mL. africaresearchconnects.comnih.gov This potent cytotoxic effect highlights its potential as an antineoplastic agent.

Concurrently, the same study investigated its neurotrophic capabilities using dorsal root ganglia from chick embryos. This compound was found to be a potent neurotrophic agent, inducing significant neurite outgrowth at concentrations as low as 1 ng/mL. africaresearchconnects.comnih.gov The pro-survival and growth-promoting effect on these normal primary neurons stands in contrast to its cytotoxic effect on cancer cells. While direct comparative cytotoxicity studies using a panel of cancer cell lines alongside non-cancerous mammalian cell lines have not been published, this observed functional dichotomy—killing cancer cells while supporting normal nerve cells—indicates a significant level of selective biological action.

Table 1: Reported Biological Activities of this compound

| Activity Type | Cell Line/Model | Effective Concentration | Reference |

|---|---|---|---|

| Antileukemic | P-388 Murine Lymphocytic Leukemia | ED₅₀: 0.028 µg/mL | africaresearchconnects.comnih.gov |

Other Reported Biological Activities

Beyond its antileukemic and neurotrophic effects, the broader biological activities of this compound are not well-documented in publicly available scientific literature.

As of the current date, there are no published in silico studies specifically predicting the anti-diabetic potential of this compound or identifying its potential molecular targets within diabetic pathways. Computational drug discovery approaches have been applied to other natural products for anti-diabetic research, but this compound has not been a subject of such investigations in the available literature. nih.govnih.gov

There is currently no available research from metabolomic profiling studies that identifies a specific role for this compound in metabolic pathways. Furthermore, no studies have reported it as being a significantly up- or down-regulated metabolite in response to specific physiological or pathological conditions.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, have provided insights into the functional importance of different parts of the this compound molecule. These insights are derived from comparing the activities of co-isolated daphnane diterpenoids from Synaptolepis kirkii that have minor structural variations. africaresearchconnects.comnih.gov

The neurotrophic activity of daphnane orthoesters from Synaptolepis kirkii is highly dependent on the specific substitutions on the core structure. By comparing this compound with its analogs, key features for promoting neurite outgrowth have been identified.

Table 2: Structure-Activity Relationship for Neurotrophic Activity of Selected Synaptolepis Diterpenoids

| Compound | Key Structural Difference from Factor K1 | Neurotrophic Activity (at 1 µg/mL) | Reference |

|---|---|---|---|

| This compound | - | +++ | africaresearchconnects.comnih.gov |

| Synaptolepis factor K2 | Different orthoester side chain | +++ | africaresearchconnects.comnih.gov |

| Synaptolepis factor K4 | Different orthoester side chain | +++ | africaresearchconnects.comnih.gov |

| Synaptolepis factor K5 | Different orthoester side chain | +++ | africaresearchconnects.comnih.gov |

(Activity graded based on qualitative description in the source: +++ denotes potent activity)

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the antileukemic effects of this compound and related daphnane diterpenoids, SAR studies point to several critical structural motifs.

The C9, C13, C14-Orthoester Group: This caged orthoester moiety is a hallmark of many biologically active daphnane diterpenoids and is considered essential for their cytotoxic activity. mdpi.com The specific aliphatic chain attached to the orthoester modulates the potency. This compound, with its decanoate (B1226879) (C10) chain, is highly potent (ED₅₀ = 0.028 µg/mL). africaresearchconnects.comnih.gov

The Daphnane Skeleton: The rigid 5/7/6-tricyclic core serves as the scaffold, holding the functional groups in a precise spatial orientation.

Oxygenation Pattern: The presence and stereochemistry of hydroxyl and epoxide groups on the main skeleton are critical. For instance, comparison between different daphnane diterpenoids suggests that the oxygenation pattern on rings A and B influences the interaction with cellular targets. nih.gov

The combination of the rigid polycyclic core, the specific oxygenation pattern, and the lipophilic orthoester side chain constitutes the pharmacophore responsible for the potent antileukemic effects of this compound.

Table 3: Structure-Activity Relationship for Antileukemic Activity of Selected Synaptolepis Diterpenoids

| Compound | Key Structural Difference from Factor K1 | Antileukemic Activity (ED₅₀, µg/mL) | Reference |

|---|---|---|---|

| This compound | - | 0.028 | africaresearchconnects.comnih.gov |

| Synaptolepis factor K2 | Different orthoester side chain | 0.025 | africaresearchconnects.comnih.gov |

| Synaptolepis factor K4 | Different orthoester side chain | 0.035 | africaresearchconnects.comnih.gov |

| Synaptolepis factor K5 | Different orthoester side chain | 0.025 | africaresearchconnects.comnih.gov |

Despite a comprehensive search for scientific literature, no specific studies detailing the impact of functional group modifications on the biological potency of this compound were found. Research on the structure-activity relationships of this particular compound, including the synthesis and biological evaluation of its analogs, does not appear to be available in the public domain.

Therefore, the requested article section "4.4.3. Impact of Functional Group Modifications on Biological Potency" cannot be generated with scientifically accurate and verifiable information as per the strict requirements of the prompt. Further research would be needed to elucidate how modifications to the chemical structure of this compound influence its pharmacological and biological activities.

Chemical Synthesis and Derivatization Strategies for Synaptolepis Factor K1 Analogs

Total Synthesis Approaches to the Daphnane (B1241135) Skeleton

The synthesis of the daphnane core has been a long-standing challenge in organic chemistry, with the first total synthesis of a member of this family, resiniferatoxin, only being accomplished in 1997. bu.edu The inherent difficulties lie in the construction of the sterically congested and highly functionalized tricyclic system. acs.org Research groups have developed various strategies to assemble this complex framework, which provide a roadmap for the eventual synthesis of Synaptolepis factor K1.

A key challenge is the stereocontrolled formation of the fused 5/7/6-ring system. One notable approach involves an intramolecular [4+3] cycloaddition reaction to construct the seven-membered B-ring. For instance, a strategy has been described that utilizes an intramolecular [4+3] cycloaddition of a furan (B31954) with an oxypentadienyl cation to form an oxa-bridged bicyclic intermediate. This is followed by a samarium(II) iodide-mediated pinacol (B44631) coupling to close the five-membered A-ring, thereby establishing the core tricyclic structure of the daphnanes. nih.gov

Another powerful strategy employs a tandem gold-catalyzed furan formation followed by a furan-allene [4+3] cycloaddition. This method has been highlighted for its efficiency in rapidly building molecular complexity and constructing the core structure of daphnane diterpenes like kirkinine (B1259340). evitachem.comemorychem.science These approaches showcase the innovative solutions being developed to tackle the daphnane skeleton.

Table 1: Key Synthetic Strategies Towards the Daphnane Skeleton

| Strategy | Key Reactions | Target Moiety | Reference |

| Intramolecular Cycloaddition | [4+3] cycloaddition of furan and oxypentadienyl cation; SmI₂-mediated pinacol coupling | 5/7/6-tricyclic core | nih.gov |

| Tandem Gold Catalysis | Gold-catalyzed furan formation; Furan-allene [4+3] cycloaddition | Polycyclic core of daphnane diterpenes | evitachem.comemorychem.science |

| Gateway Synthesis | Late-stage diversification of a common intermediate | B-ring analogs of yuanhuapin | nih.gov |

Semisynthetic Modifications of Isolated this compound

Given the absence of a total synthesis, semisynthetic modification of this compound isolated from natural sources presents a viable route to generate analogs. While specific reports on the semisynthesis of this compound are scarce, the chemical literature on related daphnane diterpenoids provides insights into potential transformations. The orthoester group at C9, C13, and C14 is a key functional handle for modification. Hydrolysis of this group could provide access to the corresponding triol, which can then be selectively re-esterified to introduce novel side chains. The various hydroxyl groups on the daphnane skeleton also offer sites for derivatization, such as acylation or etherification, to probe their role in biological activity. The development of selective protection and deprotection strategies would be crucial for achieving controlled modifications at specific positions.

Preparation of Structurally Related Analogs for SAR Expansion

The synthesis of structurally related analogs is crucial for understanding the structure-activity relationships (SAR) of daphnane diterpenoids. The neurotrophic activity of compounds like this compound is a key driver for such studies. vdoc.pub A "gateway synthesis" strategy has been proposed for daphnane congeners, where a late-stage intermediate can be divergently elaborated into a variety of analogs. nih.gov This approach was used to create B-ring analogs of yuanhuapin to explore their SAR. nih.gov

For daphnane orthoesters, SAR studies have indicated that the orthoester functionality is critical for potent biological activity. mdpi.com Modifications to the alkyl chain of the orthoester, the substitution pattern on the aromatic ring in related compounds, and the functional groups on the daphnane core all represent key areas for analog synthesis to expand SAR data. For example, simplified analogs of daphnane diterpene orthoesters have been designed and synthesized to probe the minimal structural requirements for biological activity.

Table 2: Research Findings on Daphnane Analog Synthesis and SAR

| Compound Class | Synthetic Approach | Key Findings | Reference |

| Daphnane Congeners | Gateway synthesis from a tartrate derivative | Identification of protein kinase C as a cellular target; evaluation of activity against cancer cell lines. | nih.gov |

| Macrocyclic Daphnane Diterpenoids | Isolation and structural elucidation | Evaluation of anti-HIV activity, providing insights into the SAR of this subclass. | nih.gov |

| Simplified Daphnane Analogs | Function-oriented design and synthesis | Exploration of the impact of modifications at the C3 and C20 positions on PKC activation. | evitachem.com |

Methodological Advancements in Diterpenoid Synthesis

The pursuit of complex natural products like this compound drives the development of new synthetic methodologies. Recent advancements in the synthesis of diterpenoids, particularly those with the daphnane framework, are paving the way for more efficient and elegant total syntheses.

Convergent synthetic strategies are particularly attractive for complex molecules. A recent example is the asymmetric construction of the core of C6, C7-epoxy daphnane diterpenoid orthoesters. This approach featured a diastereoselective assembly of two complex cyclic fragments, followed by a cascade reaction sequence involving oxidative cleavage, transesterification, and an aldol (B89426) reaction to form the seven-membered ring. acs.orgacs.org A subsequent base-mediated cascade of transesterification, retro-aldol, aldol, and epoxidation installed the crucial epoxy moiety with the correct stereochemistry. acs.orgacs.org

The development of robust methods for constructing the characteristic orthoester functionality is also a significant area of research. These advancements in synthetic methodology not only bring the total synthesis of this compound closer to reality but also provide powerful tools for the synthesis of a wide range of other complex natural products.

Analytical Methodologies for the Detection and Quantification of Synaptolepis Factor K1

Chromatographic Techniques (e.g., HPLC, GC-MS) for Isolation and Purity Assessment

The isolation and purification of Synaptolepis factor K1 from its natural source, primarily plants of the Synaptolepis genus, rely heavily on a combination of chromatographic methods. High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this process, often used in both preparative and analytical capacities.

The isolation process for daphnane (B1241135) diterpenoids like this compound typically begins with the extraction from the plant material using a solvent such as methanol. This crude extract is then subjected to a series of purification steps. An initial fractionation is often performed using column chromatography with stationary phases like Diaion HP-20, followed by Open Column Chromatography (ODS) nih.gov.

Further purification is achieved through preparative HPLC, frequently employing both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) columns. For instance, in the isolation of structurally similar daphnane orthoesters, a combination of RP-HPLC with a methanol-water or acetonitrile-water mobile phase and NP-HPLC with a chloroform-methanol mobile phase has proven effective for yielding pure compounds nih.gov.

Purity assessment of the isolated this compound is subsequently performed using analytical HPLC. A high-purity sample should present as a single, sharp peak under various chromatographic conditions. The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing the UV spectra across the peak.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds, its application to large, complex molecules like daphnane diterpenes is less common due to their low volatility and potential for thermal degradation. However, derivatization techniques could potentially make GC-MS a viable option for the analysis of specific fragments or degradation products of this compound.

Table 1: Exemplary Chromatographic Systems for Daphnane Diterpenoid Analysis

| Technique | Column | Mobile Phase | Detection | Application | Reference |

| Preparative RP-HPLC | ODS | Gradient of MeOH–H₂O | UV | Isolation | nih.gov |

| Preparative NP-HPLC | Silica (B1680970) Gel | Gradient of CHCl₃–MeOH | UV | Isolation | nih.gov |

| Analytical UPLC | YMC-Triart C18 | Gradient of ACN–H₂O with 0.1% formic acid | MS | Identification | nih.gov |

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry is a cornerstone technique for the identification and quantification of this compound, providing vital information on its molecular weight and structure. Due to its high sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the preferred method.

In a typical LC-MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the generation of intact molecular ions, which is crucial for determining the molecular weight of large molecules like this compound. High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) analyzers, can provide highly accurate mass measurements, enabling the determination of the elemental composition nih.gov.

The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are invaluable for structural elucidation. For daphnane diterpenoids, characteristic fragmentation pathways have been identified. These often involve the loss of side chains and specific cleavages within the polycyclic core, providing a fingerprint for this class of compounds mdpi.commdpi.com. For example, the fragmentation of related daphnane orthoesters often shows losses of water, carbon monoxide, and the aliphatic side chain attached to the orthoester moiety mdpi.com.

For quantification, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and specificity. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring one or more of its specific product ions. This technique is particularly useful for quantifying the compound in complex biological matrices.

Table 2: Mass Spectrometry Data for Daphnane Diterpenoid Analysis

| Compound Class | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

| Daphnane Orthoesters | ESI-Positive | [M+H]⁺ | Dependent on specific structure, often showing loss of side chains and H₂O | Identification | nih.govmdpi.com |

| Daphnane Diterpenoids | ESI-Negative | [M-H]⁻ | Characteristic losses of H₂O, CO, and fatty acid moieties | Identification | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of novel or isolated compounds like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the complete chemical structure, including the stereochemistry.

¹H NMR spectroscopy provides information about the number and chemical environment of protons in the molecule. For daphnane diterpenoids, characteristic signals include those for olefinic protons, protons adjacent to oxygen atoms, and methyl groups semanticscholar.orgresearchgate.net. The coupling constants between adjacent protons, observed in the ¹H NMR spectrum, are crucial for determining the connectivity and relative stereochemistry of the molecule.

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. The Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining the spatial proximity of protons, which is key to elucidating the relative stereochemistry of the molecule researchgate.net.

Table 3: Key NMR Resonances for Daphnane Diterpenoid Scaffolds

| Nucleus | Chemical Shift Range (ppm) | Structural Feature | Reference |

| ¹³C | 117-119 | Orthoester Carbon (C-1') | nih.gov |

| ¹H | 4.8 - 5.2 | Isopropenyl Protons (C-16) | semanticscholar.org |

| ¹³C | ~209 | α,β-Unsaturated Ketone (C-3) | nih.gov |

| ¹H | ~3.3 - 3.6 | Epoxy Group Proton (H-7) | semanticscholar.org |

Development of Bioanalytical Assays for Biological Matrixes

The development of robust and validated bioanalytical assays is a prerequisite for studying the pharmacokinetics and pharmacodynamics of this compound in biological systems. These assays are essential for quantifying the compound in complex matrices such as plasma, serum, or tissue homogenates. LC-MS/MS is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range nih.govveedalifesciences.com.

A typical bioanalytical method development for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix. For other daphnane diterpenes, a combination of PPT and LLE has been shown to provide high recovery and minimal matrix effects.

Chromatographic Separation: A robust HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to achieve good separation of this compound from endogenous matrix components and any potential metabolites. This involves optimizing the column, mobile phase composition, and gradient elution.

Mass Spectrometric Detection: As mentioned, tandem mass spectrometry in MRM mode is the preferred detection method. This requires careful selection of the precursor and product ions for both this compound and an appropriate internal standard.

Method Validation: The developed assay must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

While a specific bioanalytical method for this compound has not been published, the methodologies developed for other complex natural products, including other daphnane diterpenes, provide a clear framework for its development and validation.

Table 4: Common Parameters for Bioanalytical Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |

Future Directions in Synaptolepis Factor K1 Research

Synaptolepis factor K1, a daphnane-type diterpene orthoester isolated from plants of the Synaptolepis genus, represents a molecule of significant interest for future scientific exploration. mdpi.com As a member of the daphnane (B1241135) structural class, it belongs to a family of compounds known for a wide array of potent biological activities, including neurotrophic, anti-leukemic, and anti-HIV effects. nih.govbmj.com However, research focused specifically on this compound is still in its nascent stages. The following sections outline key future research directions that could unlock the full potential of this complex natural product.

Q & A

Q. What experimental protocols are recommended for isolating Synaptolepis factor K1 with high purity?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Critical parameters include solvent polarity, temperature control, and column calibration to avoid degradation . For novel compounds, structural validation via NMR and mass spectrometry is mandatory to confirm identity and purity .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer: Start with in vitro assays (e.g., enzyme inhibition, cytotoxicity screening) using cell lines relevant to the target disease. Dose-response curves and IC50 calculations should be standardized with positive controls (e.g., known inhibitors). Ensure replicates (n ≥ 3) to account for biological variability . Preclinical studies should follow ARRIVE guidelines for experimental rigor .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

Methodological Answer: Use non-linear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Pairwise comparisons require ANOVA with post-hoc tests (e.g., Tukey’s HSD). For small sample sizes, non-parametric tests like Kruskal-Wallis are advised. Report p-values with confidence intervals to avoid overinterpretation of significance .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic review to identify confounding variables (e.g., extraction methods, cell line specificity). Validate findings via independent replication studies under standardized conditions. Meta-analysis tools (e.g., RevMan) can quantify heterogeneity and publication bias . Cross-disciplinary collaboration with pharmacologists and chemists is critical to resolve mechanistic discrepancies .

Q. What strategies optimize the integration of omics data (transcriptomics, proteomics) with traditional pharmacological assays for this compound?

Methodological Answer: Employ multi-omics pipelines (e.g., RNA-seq coupled with LC-MS proteomics) to identify pathways modulated by the compound. Use bioinformatics tools like STRING for pathway enrichment analysis. Data normalization and batch-effect correction (e.g., ComBat) are essential for cross-dataset comparability .

Q. How can computational modeling improve target prediction for this compound?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (PDB, ChEMBL). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Machine learning models (e.g., Random Forest) trained on known bioactive compounds can prioritize high-probability targets .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound extraction and characterization?

Methodological Answer: Document all protocols in adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., chromatograms, spectra) via repositories like Zenodo. Use reference standards (e.g., USP compounds) for instrument calibration .

Q. How should researchers handle variability in plant-derived this compound batches?

Methodological Answer: Implement quality control metrics (e.g., HPLC fingerprinting, biomarker quantification). Use statistical process control (SPC) charts to monitor batch consistency. For critical studies, blend multiple batches to minimize variability .

Data Presentation and Publication Guidelines

Q. What are the minimum data requirements for publishing this compound research?

Methodological Answer: Include raw data (e.g., spectral files, assay readouts), processed datasets, and metadata (e.g., extraction parameters, cell culture conditions). Follow journal-specific guidelines (e.g., CONSORT for trials, MIAME for omics) . Use platforms like Figshare for supplementary data hosting .

Q. How to structure a research paper on this compound for high-impact journals?

Methodological Answer: Emphasize novelty in the abstract (e.g., first report of a mechanism). In methods, cite established protocols and detail deviations. Use subheadings in results to separate pharmacological, analytical, and computational findings. Discuss limitations (e.g., in vivo translatability) and future directions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.